molecular formula C14H21N3O2S B4921164 6-Hydroxy-5-(4-methylpentyliminomethyl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one

6-Hydroxy-5-(4-methylpentyliminomethyl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one

Cat. No.: B4921164
M. Wt: 295.40 g/mol
InChI Key: UFBYIDQVEODKMZ-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(4-methylpentyliminomethyl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a prop-2-enyl group, and a sulfanylidenepyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(4-methylpentyliminomethyl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: This step involves the condensation of appropriate aldehydes and amines to form the pyrimidinone ring.

    Introduction of the Prop-2-enyl Group: This can be achieved through alkylation reactions using prop-2-enyl halides under basic conditions.

    Formation of the Sulfanylidenepyrimidinone Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(4-methylpentyliminomethyl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its properties and reactivity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Hydroxy-5-(4-methylpentyliminomethyl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(4-methylpentyliminomethyl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-5-(4-methylpentyliminomethyl)-1-prop-2-enyl-2-thioxopyrimidin-4-one: Similar structure but with a thioxopyrimidinone moiety.

    6-Hydroxy-5-(4-methylpentyliminomethyl)-1-prop-2-enyl-2-oxopyrimidin-4-one: Similar structure but with an oxopyrimidinone moiety.

Uniqueness

6-Hydroxy-5-(4-methylpentyliminomethyl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-hydroxy-5-(4-methylpentyliminomethyl)-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-4-8-17-13(19)11(12(18)16-14(17)20)9-15-7-5-6-10(2)3/h4,9-10,19H,1,5-8H2,2-3H3,(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBYIDQVEODKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCN=CC1=C(N(C(=S)NC1=O)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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